molecular formula C22H30O4 B14569091 Cyclohexanecarboxylic acid, 4,4'-(1,4-phenylene)bis[1-methyl- CAS No. 61405-08-1

Cyclohexanecarboxylic acid, 4,4'-(1,4-phenylene)bis[1-methyl-

Cat. No.: B14569091
CAS No.: 61405-08-1
M. Wt: 358.5 g/mol
InChI Key: SFFVFGOFALMUHA-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring and a phenylene group, which are connected through carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions . Another method involves the reaction of cyclohexanecarboxylic acid with phenylene derivatives in the presence of a dehydrating agent .

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] is unique due to its combination of cyclohexane and phenylene groups, which impart distinct chemical and physical properties.

Properties

CAS No.

61405-08-1

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

4-[4-(4-carboxy-4-methylcyclohexyl)phenyl]-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H30O4/c1-21(19(23)24)11-7-17(8-12-21)15-3-5-16(6-4-15)18-9-13-22(2,14-10-18)20(25)26/h3-6,17-18H,7-14H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

SFFVFGOFALMUHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)C3CCC(CC3)(C)C(=O)O)C(=O)O

Origin of Product

United States

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